molecular formula NO2C6H4Cl<br>C6H4ClNO2 B041953 1-Chloro-4-nitrobenzene CAS No. 100-00-5

1-Chloro-4-nitrobenzene

Cat. No. B041953
CAS RN: 100-00-5
M. Wt: 157.55 g/mol
InChI Key: CZGCEKJOLUNIFY-UHFFFAOYSA-N
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Patent
US07091362B2

Procedure details

157 g of 4-nitrochlorobenzene, 200 g of dimethylsulfoxide, 62.7 g of potassium fluoride, and 2.49 g of (N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride were placed in a 1 liter four-neck flask equipped with thermometer, anchor stirrer, and reflux condenser with bubble counter. The mixture was heated with stirring to 170° C. and kept at this temperature for 5 hours. The reaction mixture was then cooled to room temperature, water was added at a volumetric ratio of 1:1, the phases that formed were separated, and, from the organic phase, by fractional distillation at reduced pressure, 4-nitrofluorobenzene was obtained in a yield of 96% of theory.
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
[Compound]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](Cl)=[CH:6][CH:5]=1)([O-:3])=[O:2].[F-:11].[K+]>CS(C)=O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([F:11])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
157 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Name
Quantity
62.7 g
Type
reactant
Smiles
[F-].[K+]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
Type
reactant
Smiles
Name
Quantity
200 g
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
with stirring to 170° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with thermometer, anchor stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
with bubble counter
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
water was added at a volumetric ratio of 1:1
CUSTOM
Type
CUSTOM
Details
the phases that formed
CUSTOM
Type
CUSTOM
Details
were separated
DISTILLATION
Type
DISTILLATION
Details
from the organic phase, by fractional distillation at reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091362B2

Procedure details

157 g of 4-nitrochlorobenzene, 200 g of dimethylsulfoxide, 62.7 g of potassium fluoride, and 2.49 g of (N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride were placed in a 1 liter four-neck flask equipped with thermometer, anchor stirrer, and reflux condenser with bubble counter. The mixture was heated with stirring to 170° C. and kept at this temperature for 5 hours. The reaction mixture was then cooled to room temperature, water was added at a volumetric ratio of 1:1, the phases that formed were separated, and, from the organic phase, by fractional distillation at reduced pressure, 4-nitrofluorobenzene was obtained in a yield of 96% of theory.
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
[Compound]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](Cl)=[CH:6][CH:5]=1)([O-:3])=[O:2].[F-:11].[K+]>CS(C)=O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([F:11])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
157 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Name
Quantity
62.7 g
Type
reactant
Smiles
[F-].[K+]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
Type
reactant
Smiles
Name
Quantity
200 g
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
with stirring to 170° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with thermometer, anchor stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
with bubble counter
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
water was added at a volumetric ratio of 1:1
CUSTOM
Type
CUSTOM
Details
the phases that formed
CUSTOM
Type
CUSTOM
Details
were separated
DISTILLATION
Type
DISTILLATION
Details
from the organic phase, by fractional distillation at reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091362B2

Procedure details

157 g of 4-nitrochlorobenzene, 200 g of dimethylsulfoxide, 62.7 g of potassium fluoride, and 2.49 g of (N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride were placed in a 1 liter four-neck flask equipped with thermometer, anchor stirrer, and reflux condenser with bubble counter. The mixture was heated with stirring to 170° C. and kept at this temperature for 5 hours. The reaction mixture was then cooled to room temperature, water was added at a volumetric ratio of 1:1, the phases that formed were separated, and, from the organic phase, by fractional distillation at reduced pressure, 4-nitrofluorobenzene was obtained in a yield of 96% of theory.
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
[Compound]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](Cl)=[CH:6][CH:5]=1)([O-:3])=[O:2].[F-:11].[K+]>CS(C)=O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([F:11])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
157 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Name
Quantity
62.7 g
Type
reactant
Smiles
[F-].[K+]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
Type
reactant
Smiles
Name
Quantity
200 g
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
with stirring to 170° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with thermometer, anchor stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
with bubble counter
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
water was added at a volumetric ratio of 1:1
CUSTOM
Type
CUSTOM
Details
the phases that formed
CUSTOM
Type
CUSTOM
Details
were separated
DISTILLATION
Type
DISTILLATION
Details
from the organic phase, by fractional distillation at reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091362B2

Procedure details

157 g of 4-nitrochlorobenzene, 200 g of dimethylsulfoxide, 62.7 g of potassium fluoride, and 2.49 g of (N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride were placed in a 1 liter four-neck flask equipped with thermometer, anchor stirrer, and reflux condenser with bubble counter. The mixture was heated with stirring to 170° C. and kept at this temperature for 5 hours. The reaction mixture was then cooled to room temperature, water was added at a volumetric ratio of 1:1, the phases that formed were separated, and, from the organic phase, by fractional distillation at reduced pressure, 4-nitrofluorobenzene was obtained in a yield of 96% of theory.
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
[Compound]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](Cl)=[CH:6][CH:5]=1)([O-:3])=[O:2].[F-:11].[K+]>CS(C)=O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([F:11])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
157 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Name
Quantity
62.7 g
Type
reactant
Smiles
[F-].[K+]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
Type
reactant
Smiles
Name
Quantity
200 g
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
with stirring to 170° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with thermometer, anchor stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
with bubble counter
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
water was added at a volumetric ratio of 1:1
CUSTOM
Type
CUSTOM
Details
the phases that formed
CUSTOM
Type
CUSTOM
Details
were separated
DISTILLATION
Type
DISTILLATION
Details
from the organic phase, by fractional distillation at reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.